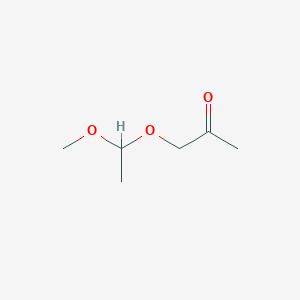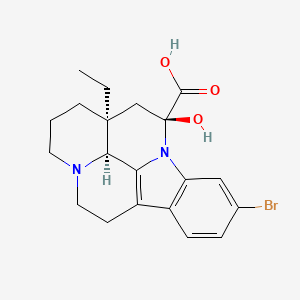
Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- is a complex organic compound with a unique structure. It is a derivative of the vincamine alkaloid family, known for its potential therapeutic applications, particularly in improving cerebral blood flow and cognitive functions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- typically involves multiple steps, starting from the vincamine alkaloid. The process includes bromination, reduction, and hydrolysis reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired stereochemistry and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques to meet pharmaceutical-grade standards .
化学反应分析
Types of Reactions
Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- undergoes various chemical reactions, including:
Oxidation: Converts the hydroxyl group to a carbonyl group.
Reduction: Reduces the bromine substituent to a hydrogen atom.
Substitution: Replaces the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, each with distinct pharmacological properties. For example, oxidation may yield a ketone derivative, while substitution can introduce new functional groups that enhance or modify the compound’s biological activity .
科学研究应用
Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential to improve cerebral blood flow and treat conditions like stroke and dementia.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
作用机制
The compound exerts its effects primarily through its interaction with calcium channels in the vascular system. By blocking these channels, it induces vasodilation, which enhances blood flow to the brain. This mechanism is particularly beneficial in treating conditions associated with reduced cerebral circulation .
相似化合物的比较
Similar Compounds
Vincamine: A parent compound with similar vasodilatory effects.
Vinburnine: Another derivative with enhanced cognitive benefits.
Vinblastine: Known for its use in cancer therapy but with different pharmacological properties.
Uniqueness
Eburnamenine-14-carboxylic acid, 11-bromo-14,15-dihydro-14-hydroxy-, (3alpha,14beta,16alpha)- stands out due to its specific bromine substitution, which imparts unique chemical and biological properties. This modification enhances its efficacy in improving cerebral blood flow compared to its analogs .
属性
CAS 编号 |
84964-13-6 |
|---|---|
分子式 |
C20H23BrN2O3 |
分子量 |
419.3 g/mol |
IUPAC 名称 |
(15S,17S,19S)-4-bromo-15-ethyl-17-hydroxy-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2(7),3,5,8(18)-tetraene-17-carboxylic acid |
InChI |
InChI=1S/C20H23BrN2O3/c1-2-19-7-3-8-22-9-6-14-13-5-4-12(21)10-15(13)23(16(14)17(19)22)20(26,11-19)18(24)25/h4-5,10,17,26H,2-3,6-9,11H2,1H3,(H,24,25)/t17-,19+,20+/m1/s1 |
InChI 键 |
FBEGJYJKZSOHNQ-HOJAQTOUSA-N |
手性 SMILES |
CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=C(N4[C@](C2)(C(=O)O)O)C=C(C=C5)Br |
规范 SMILES |
CCC12CCCN3C1C4=C(CC3)C5=C(N4C(C2)(C(=O)O)O)C=C(C=C5)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![14-Methyl-9-azatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),2,4,6,10,12(16),13-heptaene](/img/structure/B13780901.png)
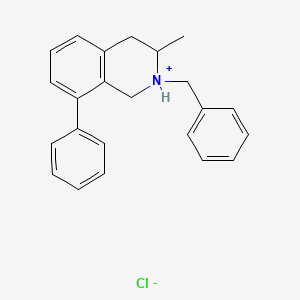
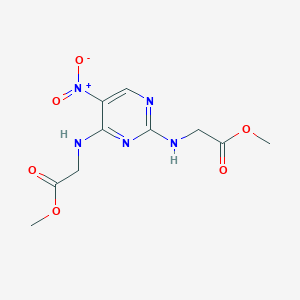
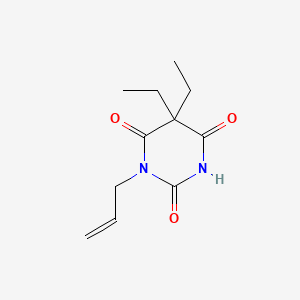
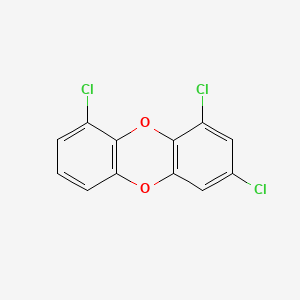
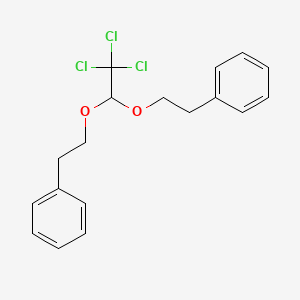
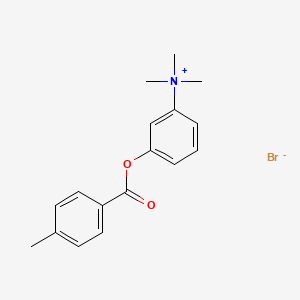
![N-[1-[4-(trifluoromethoxy)phenyl]ethenyl]cyclohexanamine](/img/structure/B13780944.png)
![3-(6H-benzo[b][1,5]benzoxathiepin-6-yl)-N,N-dimethylpropan-1-amine](/img/structure/B13780946.png)
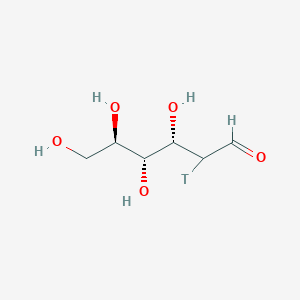

![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;iodide](/img/structure/B13780975.png)
